molecular formula C8H20Cl2N2 B3254548 3-(Piperidin-1-yl)propan-1-amine dihydrochloride CAS No. 24025-07-8

3-(Piperidin-1-yl)propan-1-amine dihydrochloride

Cat. No. B3254548
CAS RN: 24025-07-8
M. Wt: 215.16
InChI Key: NNJAYJZGVBZDEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(Piperidin-1-yl)propan-1-amine” is a compound with the molecular formula C8H18N2 . It is an important synthetic fragment for designing drugs and plays a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The compound has a molar mass of 142.24 and a density of 0.895 . It has a boiling point of 84-86°C at 15mm and a flashing point of 82 ºC .

Scientific Research Applications

Anticancer Applications

Piperidine derivatives are being utilized as anticancer agents . They have shown promising results in inhibiting the growth of cancer cells and preventing the spread of cancer in the body.

Antiviral Applications

Piperidine derivatives also have antiviral properties . They can inhibit the replication of viruses, making them useful in the treatment of various viral infections.

Antimalarial Applications

The antimalarial properties of piperidine derivatives make them valuable in the fight against malaria . They can inhibit the growth of Plasmodium parasites, which cause malaria.

Antimicrobial and Antifungal Applications

Piperidine derivatives have been used as antimicrobial and antifungal agents . They can inhibit the growth of harmful bacteria and fungi, protecting the body from various infections.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have analgesic and anti-inflammatory properties . They can help relieve pain and reduce inflammation, making them useful in the treatment of conditions like arthritis.

Anti-Alzheimer Applications

Piperidine derivatives can be used in the treatment of Alzheimer’s disease . They can help improve memory and cognitive function, slowing the progression of the disease.

Antipsychotic Applications

Lastly, piperidine derivatives have antipsychotic properties . They can help manage symptoms of mental disorders, such as schizophrenia.

Safety and Hazards

The safety information for “3-(Piperidin-1-yl)propan-1-amine” indicates that it is classified as a danger and has a hazard class of 8 . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that “3-(Piperidin-1-yl)propan-1-amine dihydrochloride” and similar compounds could have potential applications in these areas in the future.

properties

IUPAC Name

3-piperidin-1-ylpropan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c9-5-4-8-10-6-2-1-3-7-10;;/h1-9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJAYJZGVBZDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperidin-1-yl)propan-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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